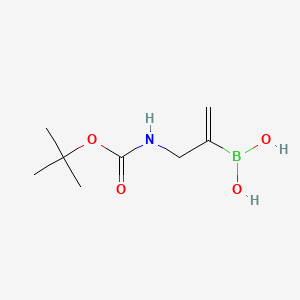![molecular formula C16H23NO5 B13464111 N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester CAS No. 112196-59-5](/img/structure/B13464111.png)
N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester is a derivative of the amino acid L-tyrosine This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester typically involves the protection of the amino group of L-tyrosine followed by esterification. One common method includes the use of di-tert-butyl dicarbonate (Boc) to protect the amino group, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but utilizes industrial-grade reagents and equipment to ensure efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated as a prodrug to improve the bioavailability of L-tyrosine, which is important for neurotransmitter synthesis.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester involves its conversion to L-tyrosine in the body. This conversion enhances the availability of L-tyrosine, which is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound targets metabolic pathways involved in neurotransmitter synthesis and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Tyrosine ethyl ester
- L-Tyrosine n-butyl ester
- L-Tyrosine methyl ester hydrochloride
Uniqueness
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester is unique due to its stability and low hydrolysis rate, making it a better prodrug compared to other alkyl esters of L-tyrosine. Its unique structure allows for efficient absorption and conversion to L-tyrosine in the body .
Eigenschaften
CAS-Nummer |
112196-59-5 |
|---|---|
Molekularformel |
C16H23NO5 |
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(19)21-5)10-11-6-8-12(18)9-7-11/h6-9,13,18H,10H2,1-5H3/t13-/m0/s1 |
InChI-Schlüssel |
APKANZULCFLXFM-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



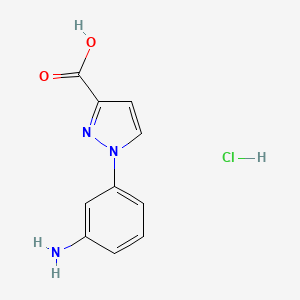
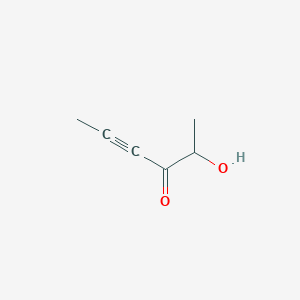

![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)

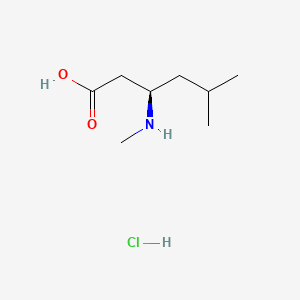
![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
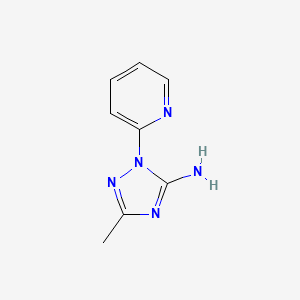
![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)
